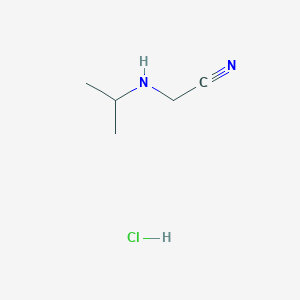

2-(Isopropylamino)acetonitrile hydrochloride

Overview

Description

2-(Isopropylamino)acetonitrile hydrochloride (CAS Number: 38737-90-5) is a chemical compound with the molecular formula C5H11ClN2 . It is a solid substance that is typically stored under inert atmospheric conditions at room temperature . The compound is also known by its IUPAC name, which is (isopropylamino)acetonitrile hydrochloride .

Synthesis Analysis

The synthesis of This compound involves several steps. One common method includes the reaction of isopropylamine with acetonitrile in the presence of hydrogen chloride and aluminium trichloride . Subsequent treatment with water yields the desired product . Another approach involves a multi-step reaction, including hydrogenation using platinized palladium .

Molecular Structure Analysis

The molecular structure of This compound consists of a central acetonitrile group (CH3CN ) with an isopropylamino substituent (NHCH(CH3)2 ) attached to it. The hydrochloride salt forms due to the reaction with hydrogen chloride. The compound’s molecular weight is approximately 134.61 g/mol .

Chemical Reactions Analysis

The compound can undergo various reactions, including hydrogenation and acid-base reactions. For instance, it reacts with hydrogen chloride to form the hydrochloride salt. Further details on specific reactions would require a more in-depth study of the literature .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis Applications

- 2-(Isopropylamino)acetonitrile hydrochloride plays a role in the synthesis of various chemical compounds. For example, it is involved in the selective synthesis of bis[1,2]dithiolo[1,4]thiazines from 4-isopropylamino-5-chloro-1,2-dithiole-3-ones, showcasing its utility in complex chemical reactions (Konstantinova et al., 2007).

Analytical Chemistry

- In analytical chemistry, this compound is used in the development of sensitive assays. An example includes its use in an improved HPLC assay for detecting and quantifying the radioprotective drug S-2-(3-aminopropylamino)ethyl phosphorothioate (WR-2721) in plasma (Swynnerton et al., 1984).

Environmental Studies

- It's also significant in environmental studies. For instance, its role as a co-solvent in microcosm studies, like its impact on the microbial degradation of herbicide atrazine, highlights its importance in understanding environmental dynamics (Satsuma et al., 2001).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 2-(Isopropylamino)acetonitrile hydrochloride is the beta adrenergic receptor . This receptor plays a crucial role in the regulation of heart rate, smooth muscle relaxation, and energy metabolism .

Mode of Action

This compound acts as a non-selective beta adrenergic receptor agonist . Agonism of beta-1 and beta-2 adrenergic receptors causes the alpha subunit of G-protein coupled receptors to exchange GMP for GTP, activating them, and allowing the alpha subunit to dissociate from the beta and gamma subunits .

Biochemical Pathways

The activation of the beta adrenergic receptor by this compound leads to an increase in cyclic AMP (cAMP) levels within the cell . This increase in cAMP activates protein kinase A, which then phosphorylates various proteins, leading to changes in their activity . These changes can result in effects such as increased heart rate and relaxation of smooth muscle .

Pharmacokinetics

Given its structural similarity to isoprenaline, it may have similar adme properties . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects .

Result of Action

The molecular and cellular effects of this compound’s action include increased heart rate, dilation of bronchial passages, and relaxation of smooth muscle . These effects are primarily due to the compound’s agonistic action on beta adrenergic receptors .

Properties

IUPAC Name |

2-(propan-2-ylamino)acetonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.ClH/c1-5(2)7-4-3-6;/h5,7H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZYFHKZHVRTGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

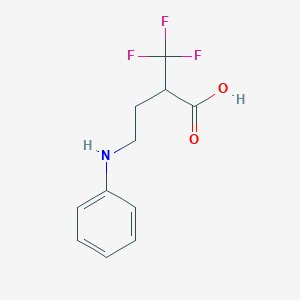

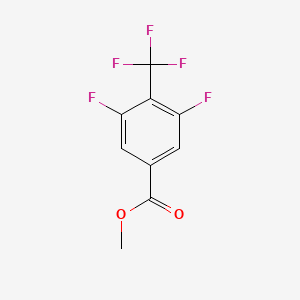

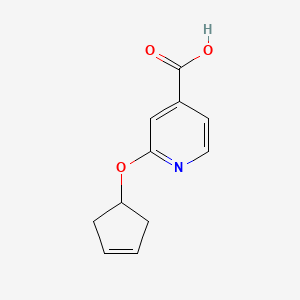

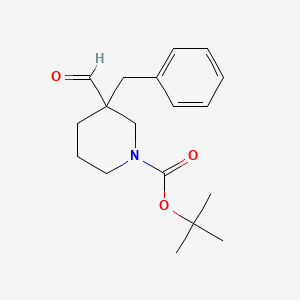

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethyl]amine hydrochloride](/img/structure/B1407598.png)

![N-[2-(2-methoxyphenyl)ethyl]guanidine sulfate](/img/structure/B1407610.png)

![[3-(4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1407611.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407620.png)